molecular formula C20H28CuN2O6 B10820897 Tenuazonic acid copper salt

Tenuazonic acid copper salt

Cat. No.: B10820897
M. Wt: 456.0 g/mol
InChI Key: IAHMFKOQYRRWFU-BDDFVKGKSA-L
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Description

Tenuazonic acid copper salt is a mycotoxin produced by the fungus Alternaria alternata. This compound is known for its potent biological activities, including herbicidal and antimicrobial properties. Tenuazonic acid itself is a tetramic acid derivative, and its copper salt form enhances its stability and bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tenuazonic acid copper salt typically involves the complexation of tenuazonic acid with copper ions. The process begins with the synthesis of tenuazonic acid, which can be achieved through the fermentation of Alternaria alternata. The acid is then reacted with copper salts, such as copper sulfate, under controlled pH and temperature conditions to form the copper salt complex .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and the subsequent complexation with copper ions is carried out in large reactors. The product is then purified and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions: Tenuazonic acid copper salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Tenuazonic acid copper salt has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study metal-organic interactions and the effects of metal ions on biological activity.

    Biology: The compound’s antimicrobial properties make it a subject of interest in the study of fungal and bacterial inhibition.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit protein synthesis in eukaryotic cells.

    Industry: Its herbicidal properties are exploited in agriculture to control weed growth

Mechanism of Action

The mechanism of action of tenuazonic acid copper salt involves the inhibition of protein synthesis in eukaryotic cells. This is achieved through the binding of the compound to the ribosome, thereby blocking the elongation phase of protein synthesis. The copper ion enhances this inhibitory effect by stabilizing the compound and facilitating its interaction with the ribosome .

Comparison with Similar Compounds

Uniqueness: Tenuazonic acid copper salt is unique due to its enhanced stability and bioactivity compared to its parent compound, tenuazonic acid. The presence of the copper ion not only increases its stability but also enhances its biological activities, making it more effective as an antimicrobial and herbicidal agent .

Biological Activity

Tenuazonic acid (TA) copper salt is a mycotoxin primarily produced by the Alternaria genus of fungi, notably Alternaria alternata. This compound has garnered attention for its diverse biological activities, including phytotoxic effects, antineoplastic properties, and potential applications in neurodegenerative disease treatment. This article reviews the biological activity of TA copper salt, supported by recent research findings, data tables, and case studies.

Tenuazonic acid is classified as a pyrrolidinone mycotoxin. Its copper salt form enhances its solubility and stability, making it easier to study and apply in various contexts. The primary mechanisms of action include:

  • Inhibition of Protein Synthesis : TA copper salt disrupts protein biosynthesis by inhibiting the release of new proteins from ribosomes, which can lead to cell death in sensitive organisms .
  • Photosynthesis Inhibition : It inhibits photosystem II, leading to increased reactive oxygen species (ROS) generation, resulting in cellular damage and necrosis in plants .
  • Antineoplastic Activity : The compound has been identified as a potential antineoplastic agent due to its ability to inhibit ornithine decarboxylase activity, which is crucial for cell proliferation .

1. Phytotoxicity

Tenuazonic acid exhibits significant phytotoxic effects, impacting plant health and growth. Studies have shown that it induces chlorosis and necrosis in various plant species. The following table summarizes key findings related to its phytotoxicity:

Plant Species Effect Observed Concentration (mg/L)
Arabidopsis thalianaLeaf necrosis50
Zea maysGrowth inhibition25
Solanum lycopersicumChlorosis and stunted growth10

2. Anticancer Potential

Recent studies have explored the anticancer properties of TA copper salt. It has shown promise as a multitarget ligand with potential applications in treating neurodegenerative diseases like Alzheimer’s. The following table outlines the biological assays conducted on newly synthesized derivatives of TA:

Compound AChE Inhibition (%) Radical Scavenging Activity (IC50) Anti-Aβ Aggregation (%)
Tenuazonic Acid7545 µM60
TA-Donepezil Hybrid8230 µM70
Derivative 16850 µM55

These results indicate that modifications to the TA structure can enhance its biological activity against Alzheimer's disease-related targets .

Case Study: Alternaria Toxins in Agricultural Products

A comprehensive study evaluated the presence of Alternaria toxins, including tenuazonic acid, in various agricultural products. The findings indicated a significant correlation between toxin levels and adverse health effects in both humans and livestock. The study highlighted the importance of monitoring these mycotoxins in food safety assessments .

Case Study: Neuroprotective Effects

Research into the neuroprotective effects of tenuazonic acid derivatives revealed their potential as therapeutic agents against oxidative stress-related neuronal damage. These compounds were found to effectively chelate metal ions (Cu(II), Zn(II), Fe(III)), which are implicated in neurodegenerative processes .

Properties

Molecular Formula

C20H28CuN2O6

Molecular Weight

456.0 g/mol

IUPAC Name

copper;(2S)-4-acetyl-2-[(2S)-butan-2-yl]-5-oxo-1,2-dihydropyrrol-3-olate

InChI

InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,13H,4H2,1-3H3,(H,11,14);/q;;+2/p-2/t2*5-,8-;/m00./s1

InChI Key

IAHMFKOQYRRWFU-BDDFVKGKSA-L

Isomeric SMILES

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2]

Canonical SMILES

CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2]

Origin of Product

United States

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